molecular formula C15H18O4 B2422340 7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one CAS No. 924769-66-4

7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one

Cat. No. B2422340
CAS RN: 924769-66-4
M. Wt: 262.305
InChI Key: CSDYFLSGOKWBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one, also known as 7,8-Dihydroxy-4-methylcoumarin (DHMC), is a compound that has been studied for its potential therapeutic effects . It’s a precursor in the synthesis of derivatives of 4-methyl coumarin . It has been associated with physical activity in mice and has shown to have effects on physiological and behavioral parameters, adult hippocampal and hypothalamic neurogenesis, and neurotrophic factors expression in the hypothalamus .


Molecular Structure Analysis

The structure of DHMC was determined by an X-ray diffraction method . The compound crystallized in the triclinic space group P ¯1, Z = 2, with a = 7.631 (2), b = 9.456 (5), c = 7.075 (3)Å, α= 103.13 (3), β = 91.84 (3), γ= 68.21 (3)°, and V = 460.9 (3)Å3 .


Chemical Reactions Analysis

While specific chemical reactions involving DHMC were not found in the available resources, it has been reported that DHMC has excellent radical scavenging properties .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one (DHMC) are the neurotrophic factors in the hypothalamus . These factors play a crucial role in the development and function of neurons, thereby influencing various physiological and behavioral parameters .

Mode of Action

DHMC interacts with its targets by modulating the expression of neurotrophic factors in the hypothalamus . This modulation results in changes in physiological and behavioral parameters, such as reduced fasting blood glucose levels and anxiolytic effects .

Biochemical Pathways

The affected biochemical pathway involves the expression of vascular endothelial growth factor (VEGF) . VEGF is a signal protein that stimulates the formation of blood vessels. DHMC increases the gene expression levels of VEGF, which correlates with the reduced fasting glucose levels .

Pharmacokinetics

It is known that coumarins, the class of compounds to which dhmc belongs, have high bioavailability, low molecular weight, and simple processes for synthesis .

Result of Action

The action of DHMC leads to several molecular and cellular effects. It reduces fasting blood glucose levels and produces anxiolytic behavior . Although no differences were found in hypothalamic or hippocampal adult neurogenesis, DHMC increased gene expression levels of VEGF .

Action Environment

The action, efficacy, and stability of DHMC can be influenced by various environmental factors. For instance, physical activity has been shown to enhance the effects of DHMC, leading to additional anxiolytic behavior . .

Future Directions

DHMC has been highlighted as an attractive compound to be investigated in future studies addressing neuropsychiatric disorders associated with metabolic conditions . It may represent a promising agent in the treatment of acute and chronic neurological disorders induced by oxidative stress .

properties

IUPAC Name

7,8-dihydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-9-4-6-15(7-5-9)8-12(17)10-2-3-11(16)13(18)14(10)19-15/h2-3,9,16,18H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDYFLSGOKWBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.